molecular formula C12H13Cl2NO6S2 B2957015 2-[[(3S,4R)-4-(3,4-Dichlorophenyl)sulfonyl-1,1-dioxothiolan-3-yl]amino]acetic acid CAS No. 2416095-00-4

2-[[(3S,4R)-4-(3,4-Dichlorophenyl)sulfonyl-1,1-dioxothiolan-3-yl]amino]acetic acid

Cat. No.: B2957015
CAS No.: 2416095-00-4
M. Wt: 402.26
InChI Key: FNQDSYKGBCVHHI-QWRGUYRKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CBR-470-2 is a glycine-substituted analog known for its ability to activate NRF2 signaling.

Preparation Methods

CBR-470-2 is synthesized through a series of chemical reactions involving glycine substitution. The synthetic route typically involves the use of specific reagents and conditions to achieve the desired chemical structure.

Chemical Reactions Analysis

CBR-470-2 undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used. For example, CBR-470-2 can increase transcript levels of NRF2-responsive genes such as NQO1 and HMOX1 in epidermal keratinocytes and dermal fibroblasts .

Scientific Research Applications

CBR-470-2 has a wide range of scientific research applications:

Mechanism of Action

CBR-470-2 exerts its effects by activating NRF2 signaling. The compound interacts with KEAP1, a protein that acts as a sensor for reactive molecules in cells. When reactive molecules accumulate, KEAP1 triggers the antioxidant stress response to mitigate cellular damage. CBR-470-2 modulates the activity of phosphoglycerate kinase 1 (PGK1), an enzyme involved in glycolysis, thereby regulating NRF2 activation and promoting cellular protection against oxidative stress .

Comparison with Similar Compounds

CBR-470-2 is compared with other similar compounds, such as CBR-470-1 and bardoxolone methyl (BARD). While CBR-470-1 also activates NRF2 signaling, CBR-470-2 is unique due to its glycine substitution, which enhances its ability to modulate glycolysis. Bardoxolone methyl, a clinical-stage covalent KEAP1 agonist, similarly activates NRF2 signaling but through a different mechanism. The unique structural features of CBR-470-2 make it a valuable tool for research in metabolic regulation and oxidative stress .

Similar Compounds

  • CBR-470-1
  • Bardoxolone methyl (BARD)
  • Methylglyoxal

CBR-470-2 stands out among these compounds due to its specific glycine substitution and its potent effects on glycolysis and NRF2 signaling .

Properties

IUPAC Name

2-[[(3S,4R)-4-(3,4-dichlorophenyl)sulfonyl-1,1-dioxothiolan-3-yl]amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13Cl2NO6S2/c13-8-2-1-7(3-9(8)14)23(20,21)11-6-22(18,19)5-10(11)15-4-12(16)17/h1-3,10-11,15H,4-6H2,(H,16,17)/t10-,11-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNQDSYKGBCVHHI-QWRGUYRKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CS1(=O)=O)S(=O)(=O)C2=CC(=C(C=C2)Cl)Cl)NCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](CS1(=O)=O)S(=O)(=O)C2=CC(=C(C=C2)Cl)Cl)NCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13Cl2NO6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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